molecular formula C14H15ClN4OS B1421003 N-(3-chlorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide CAS No. 1217862-51-5

N-(3-chlorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

Cat. No. B1421003
M. Wt: 322.8 g/mol
InChI Key: OSXGCFKSXGETJR-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule, likely with pharmaceutical or biological activity. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a thiadiazole group, which is a type of heterocycle often found in drugs and other bioactive molecules.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, and the attachment of the thiadiazole group, possibly through a condensation or coupling reaction. The exact methods would depend on the specific starting materials and reaction conditions.



Molecular Structure Analysis

The structure of the compound could be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information on the connectivity of the atoms, the presence of functional groups, and the 3D arrangement of the atoms.



Chemical Reactions Analysis

The reactivity of the compound could be studied using various chemical reactions. For example, the piperidine ring might undergo reactions at the nitrogen atom, while the thiadiazole group might react at the sulfur or nitrogen atoms.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, stability, and reactivity, could be studied using various analytical techniques. This might involve measuring its melting point, determining its solubility in various solvents, studying its stability under various conditions, and investigating its reactivity with various reagents.


Scientific Research Applications

Molecular Interaction and Receptor Antagonism

  • CB1 Cannabinoid Receptor Interaction : This compound, as an antagonist for the CB1 cannabinoid receptor, has been investigated for its molecular interactions. Using molecular orbital methods, it was found to have various conformations affecting its binding and antagonistic properties at the receptor site (Shim et al., 2002).

Anticancer Properties

  • Potential in Cancer Therapy : Certain derivatives of thiadiazole have shown potential as anticancer agents. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds were synthesized and evaluated for their cytotoxicity against cancer cell lines, showing significant activity (El-Masry et al., 2022).

Neuropharmacology

  • Impact on Neurotransmitter Systems : The compound has been studied for its effects on neurotransmitter systems, specifically norepinephrine and serotonin levels in the brain, indicating its potential role in neuropsychiatric disorders (Tzavara et al., 2001).

Antimicrobial and Antifungal Activity

  • Antibacterial and Antifungal Applications : Derivatives of 1,3,4-thiadiazole, including those with a piperidine structure, have shown promising antibacterial and antifungal activities, making them potential candidates for new antimicrobial drugs (Tamer & Qassir, 2019).

Alzheimer's Disease

  • Potential in Alzheimer's Disease Treatment : Compounds structurally related to N-(3-chlorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide were synthesized to evaluate as drug candidates for Alzheimer’s disease, focusing on enzyme inhibition activity against acetylcholinesterase (Rehman et al., 2018).

Antiviral Activity

  • Antiviral Applications : Some derivatives of this compound class have demonstrated antiviral activities, particularly against the tobacco mosaic virus, suggesting a potential role in antiviral drug development (Chen et al., 2010).

Synthesis and Chemical Properties

  • Synthetic Methods and Chemical Behavior : Research has focused on developing synthetic methods for this class of compounds and studying their chemical behavior, which is crucial for their application in drug development and other fields (Peet & Sunder, 1975).

Safety And Hazards

The safety and hazards of the compound could be assessed using various toxicological studies. This might involve determining its toxicity to cells or organisms, studying its potential for causing genetic damage, and assessing its potential for causing adverse effects such as irritation or sensitization.


Future Directions

Future research on the compound might involve further studies of its synthesis, structure, reactivity, mechanism of action, properties, and safety. This could lead to the development of new methods for its synthesis, new insights into its structure and reactivity, new understanding of its mechanism of action, improved methods for assessing its properties, and better strategies for managing its safety and hazards.


Please note that this is a general analysis and the specifics could vary depending on the exact nature of the compound and the specific context of its use. For a detailed analysis of a specific compound, it would be necessary to consult the primary scientific literature or conduct original research.


properties

IUPAC Name

N-(3-chlorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c15-10-4-1-5-11(7-10)17-12(20)14-19-18-13(21-14)9-3-2-6-16-8-9/h1,4-5,7,9,16H,2-3,6,8H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXGCFKSXGETJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C(S2)C(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501159322
Record name N-(3-Chlorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

CAS RN

1217862-51-5
Record name N-(3-Chlorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chlorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
N-(3-chlorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

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